Phenyl thiocyanate

Catalog No.
S661433
CAS No.
5285-87-0
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl thiocyanate

CAS Number

5285-87-0

Product Name

Phenyl thiocyanate

IUPAC Name

phenyl thiocyanate

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H

InChI Key

YXCDJKQYFBEAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC#N

Canonical SMILES

C1=CC=C(C=C1)SC#N

Organic Synthesis:

  • Reactant: Phenyl thiocyanate acts as a crucial reactant in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse functional groups [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ].
  • Catalyst: Additionally, it can function as a catalyst in several organic reactions, accelerating the reaction rate and improving efficiency [Source: Buy Phenyl thiocyanate | 5285-87-0 - Smolecule, https://www.smolecule.com/products/category/bioactive-small-molecules].

Analytical Chemistry:

  • Reagent: Phenyl thiocyanate serves as a valuable reagent for detecting specific compounds. For instance, it reacts with ferric chloride (FeCl₃) to form a deep red colored complex, allowing for the identification of iron ions (Fe³⁺) in solution [Source: Buy Phenyl thiocyanate | 5285-87-0 - Smolecule, https://www.smolecule.com/products/category/bioactive-small-molecules].

Biological Research:

  • Taste perception: Interestingly, phenyl thiocyanate plays a role in taste perception. Individuals with the ability to taste this compound are classified as "tasters," while those who don't perceive its bitterness are known as "non-tasters." This variation is attributed to genetic differences in taste receptor genes [Source: Phenylthiocarbamide - Wikipedia, ].
  • Potential therapeutic properties: Recent studies have explored the potential therapeutic properties of phenyl thiocyanate. It has exhibited antiproliferative effects against specific cancer cell lines, including breast and prostate cancer cells [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ]. Additionally, research suggests anti-inflammatory and antioxidant properties, warranting further investigation into its potential applications [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ].

Phenyl thiocyanate is a colorless to pale yellow liquid with a pungent odor []. It is a relatively rare compound, not naturally abundant, and is typically synthesized in a laboratory setting []. Its significance lies in its reactivity with primary amines, making it a valuable tool for protein sequencing techniques like Edman degradation [].


Molecular Structure Analysis

The molecule features a benzene ring (C6H6) attached to a thiocyanate group (SCN-). The thiocyanate group consists of a sulfur atom triple-bonded to a carbon atom and bonded to a nitrogen atom with a single bond. The key feature is the presence of an electrophilic carbon atom in the SCN- group, susceptible to nucleophilic attack by amines [].


Chemical Reactions Analysis

Phenyl thiocyanate participates in several reactions relevant to scientific research. Here are some notable examples:

  • Synthesis: A common method for synthesizing phenyl thiocyanate involves the Sandmeyer reaction. This reaction utilizes aniline (C6H5NH2), sodium nitrite (NaNO2), and copper(I) chloride (CuCl) to form the desired product [].

Balanced chemical equation:

C6H5NH2 + NaNO2 + CuCl + HCl -> C6H5SCN + NaCl + CuCl2 + H2O []

  • Edman degradation

    This protein sequencing technique relies on the reaction between phenyl isothiocyanate and the N-terminal amine group of a peptide chain. The reaction forms a derivative that can be cleaved under specific conditions, releasing the N-terminal amino acid and allowing identification of the subsequent amino acid in the sequence [].

  • Other reactions

    Phenyl thiocyanate can also react with other nucleophiles besides amines, but these reactions are less explored in the context of scientific research.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 232-234 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform []. Insoluble in water [].
  • Stability: Decomposes on exposure to light and heat [].

Phenyl thiocyanate's primary mechanism of action in scientific research involves its reaction with primary amines. The electrophilic carbon atom in the SCN- group acts as an acceptor for the lone pair of electrons on the nitrogen atom of the amine, forming a covalent bond. This reaction is crucial for Edman degradation, where the formed derivative allows for identification of amino acid sequences in proteins [].

Phenyl thiocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].
  • Flammability: Flammable liquid [].
  • Reactivity: Can react violently with strong oxidizing agents [].

XLogP3

2.5

Boiling Point

232.5 °C

LogP

2.54 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5285-87-0

Wikipedia

Thiocyanic acid, phenyl ester

Dates

Modify: 2023-08-15

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